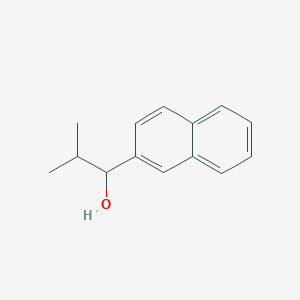
2-Methyl-1-naphthalen-2-yl-propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-naphthalen-2-yl-propan-1-ol is an organic compound with the molecular formula C14H14O It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a hydroxyl group attached to a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-naphthalen-2-yl-propan-1-ol can be achieved through several methods. One common approach involves the alkylation of naphthalene derivatives. For instance, the Friedel-Crafts alkylation reaction can be employed, where naphthalene reacts with 2-chloropropane in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then subjected to a reduction reaction to yield the desired alcohol.
Another method involves the Grignard reaction, where a Grignard reagent (e.g., methylmagnesium bromide) reacts with a naphthalene derivative containing a suitable leaving group. The intermediate product is then hydrolyzed to obtain this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and chromatography are often employed to ensure the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-naphthalen-2-yl-propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents such as thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in an inert solvent like dichloromethane.
Major Products Formed
Oxidation: Formation of 2-Methyl-1-naphthalen-2-yl-propanone or 2-Methyl-1-naphthalen-2-yl-propanoic acid.
Reduction: Formation of 2-Methyl-1-naphthalen-2-yl-propane.
Substitution: Formation of 2-Methyl-1-naphthalen-2-yl-propyl chloride or bromide.
Scientific Research Applications
2-Methyl-1-naphthalen-2-yl-propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and fragrances.
Mechanism of Action
The mechanism of action of 2-Methyl-1-naphthalen-2-yl-propan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows the compound to form hydrogen bonds with various biomolecules, potentially affecting their function. Additionally, the naphthalene moiety can interact with aromatic residues in proteins, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-1-naphthalen-2-yl-propan-2-amine
- 2-Methyl-1-naphthalen-2-yl-propan-2-ol
- 2-Methyl-1-naphthalen-2-yl-propane
Uniqueness
2-Methyl-1-naphthalen-2-yl-propan-1-ol is unique due to its specific structural features, including the hydroxyl group attached to the propyl chain and the naphthalene core. This combination of functional groups and aromatic structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
76636-01-6 |
|---|---|
Molecular Formula |
C14H16O |
Molecular Weight |
200.28 g/mol |
IUPAC Name |
2-methyl-1-naphthalen-2-ylpropan-1-ol |
InChI |
InChI=1S/C14H16O/c1-10(2)14(15)13-8-7-11-5-3-4-6-12(11)9-13/h3-10,14-15H,1-2H3 |
InChI Key |
TVQIYBXLEMWNBF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=CC2=CC=CC=C2C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



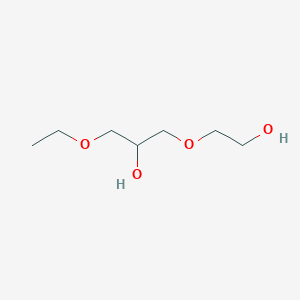
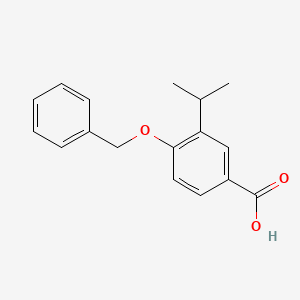
![n-(4-{[(2,2-Diethoxyethyl)amino]methyl}-2,5-dimethylphenyl)acetamide](/img/structure/B14017707.png)
![5-bromoimidazo[1,5-a]pyridine HCl](/img/structure/B14017715.png)
![N-[5-(2,2-diethoxyethylamino)-6-oxo-1H-pyrimidin-2-yl]acetamide](/img/structure/B14017721.png)
![4-{2-[6-(Methyloxy)-1,5-naphthyridin-4-yl]ethyl}-4-piperidinol](/img/structure/B14017725.png)
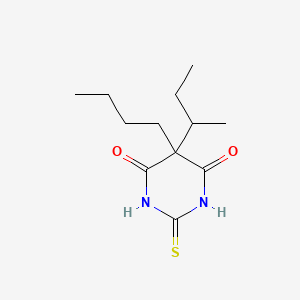
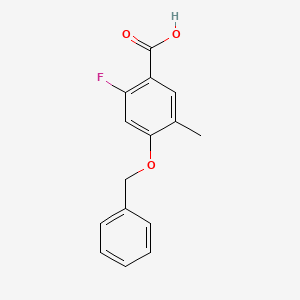
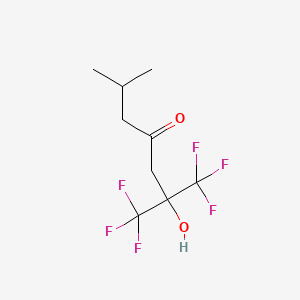
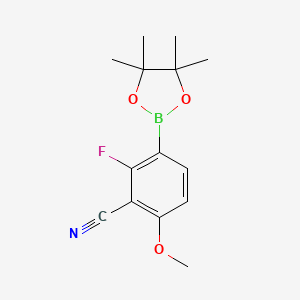
![ethyl 5-[(E)-2-ethoxycarbonylvinyl]-1H-pyrrole-2-carboxylate](/img/structure/B14017769.png)


